

# Spectroscopic characterization of 4-m-Tolyl-thiazol-2-ylamine (NMR, IR, Mass Spec)

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## Compound of Interest

Compound Name: **4-m-Tolyl-thiazol-2-ylamine**

Cat. No.: **B1360412**

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## Spectroscopic Profile of 4-m-Tolyl-thiazol-2-ylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of **4-m-Tolyl-thiazol-2-ylamine**, a molecule of interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring this information.

## Predicted Spectroscopic Data

Due to the limited availability of direct experimental spectra for **4-m-Tolyl-thiazol-2-ylamine**, the following data is predicted based on the analysis of structurally similar compounds and fundamental principles of spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

**<sup>1</sup>H NMR (Proton NMR):** The proton NMR spectrum is anticipated to exhibit distinct signals corresponding to the aromatic protons of the m-tolyl group, the thiazole ring proton, the amine protons, and the methyl protons.

Table 1: Predicted <sup>1</sup>H NMR Chemical Shifts for **4-m-Tolyl-thiazol-2-ylamine**

Protons	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity
Aromatic-H (Tolyl)	7.0 - 7.8	Multiplet
Thiazole-H	~6.8	Singlet
NH <sub>2</sub>	5.0 - 6.0	Broad Singlet
CH <sub>3</sub>	~2.5	Singlet

<sup>13</sup>C NMR (Carbon-13 NMR): The <sup>13</sup>C NMR spectrum will show signals for each unique carbon atom in the molecule, including the aromatic carbons, thiazole ring carbons, and the methyl carbon.

Table 2: Predicted <sup>13</sup>C NMR Chemical Shifts for **4-m-Tolyl-thiazol-2-ylamine**

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
Thiazole C=N	~168
Aromatic C (Tolyl)	115 - 140
Thiazole C-S	~145
Thiazole C-H	~105
CH <sub>3</sub>	~21

## Infrared (IR) Spectroscopy

The FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane, a molecule containing the m-tolyl-thiazol-amine moiety, shows characteristic absorption bands which can be used to predict the IR spectrum of **4-m-Tolyl-thiazol-2-ylamine**.<sup>[1]</sup>

Table 3: Predicted IR Absorption Frequencies for **4-m-Tolyl-thiazol-2-ylamine**

Functional Group	Predicted Absorption Range (cm <sup>-1</sup> )	Description
N-H Stretch (Amine)	3350 - 3100	Two bands, characteristic of a primary amine
Aromatic C-H Stretch	3100 - 3000	
C=N Stretch (Thiazole)	1620 - 1580	
C=C Stretch (Aromatic)	1600 - 1450	
C-N Stretch	1350 - 1250	

## Mass Spectrometry (MS)

The mass spectrum of **4-m-Tolyl-thiazol-2-ylamine** is expected to show a molecular ion peak corresponding to its molecular weight, along with several fragment ions. For a related, more complex molecule containing an N-(3-methylphenyl) group, the mass spectrum showed the molecular ion as the base peak, indicating a relatively stable structure under electron impact.[2]

Table 4: Predicted Mass Spectrometry Data for **4-m-Tolyl-thiazol-2-ylamine**

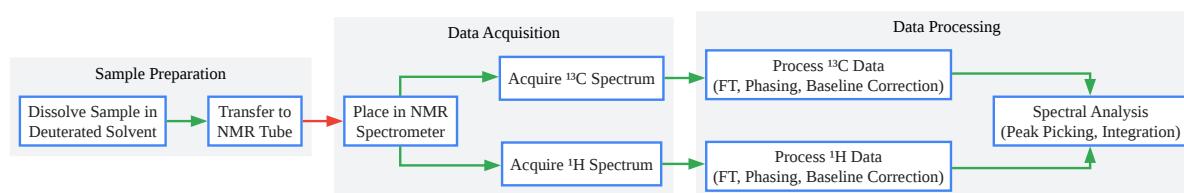
m/z	Proposed Fragment
190	[M] <sup>+</sup> (Molecular Ion)
175	[M - CH <sub>3</sub> ] <sup>+</sup>
134	[M - C <sub>3</sub> H <sub>4</sub> N] <sup>+</sup>
91	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tolyl cation)

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **4-m-Tolyl-thiazol-2-ylamine** in 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$  or  $\text{DMSO-d}_6$ ) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for  $^1\text{H}$  NMR and 75 MHz or higher for  $^{13}\text{C}$  NMR.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional proton spectrum.
  - Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).
  - Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
  - Integrate the signals to determine the relative number of protons.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  spectrum.
  - Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
  - A larger number of scans will be required compared to  $^1\text{H}$  NMR due to the lower natural abundance of  $^{13}\text{C}$ .

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## NMR Spectroscopy Experimental Workflow.

## Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid **4-m-Tolyl-thiazol-2-ylamine** sample directly onto the ATR crystal.
  - Ensure good contact between the sample and the crystal by applying pressure using the instrument's pressure arm.
- Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
  - Record a background spectrum of the empty ATR crystal.
  - Record the sample spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
  - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
  - The final spectrum is presented in terms of transmittance or absorbance.

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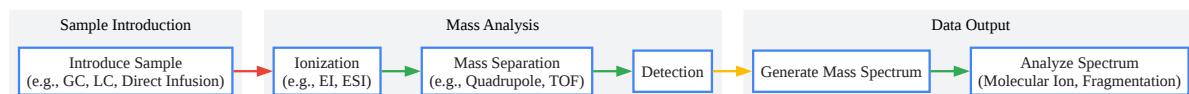
## FT-IR Spectroscopy Experimental Workflow.

## Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or coupled with a chromatographic technique like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

- Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns. Electrospray Ionization (ESI) is often used for LC-MS and typically results in less fragmentation, showing the protonated molecular ion  $[M+H]^+$ .
- Mass Analysis: The ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus  $m/z$ .



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Mass Spectrometry Experimental Workflow.

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